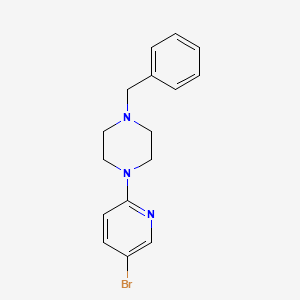
1-Benzyl-4-(5-bromo-2-pyridinyl)piperazine
Overview
Description
“1-Benzyl-4-(5-bromo-2-pyridinyl)piperazine” is an organic compound that is used as an active pharmaceutical ingredient . It has a molecular formula of C16H18BrN3 and a molecular weight of 332.24 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring containing two opposing nitrogen atoms .Scientific Research Applications
1-Benzyl-4-(5-bromo-2-pyridinyl)piperazine has a wide range of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential therapeutic agent for a variety of diseases and conditions, including cancer, cardiovascular diseases, and neurological disorders. It has also been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, this compound has been investigated as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-(5-bromo-2-pyridinyl)piperazine is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
This compound exhibits amphetamine-like actions on the serotonin reuptake transporter . It increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the surrounding serotonin receptors . This results in an enhanced serotonergic transmission.
Biochemical Pathways
The compound’s interaction with the serotonin reuptake transporter affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing its effects. The downstream effects include mood elevation, increased sociability, and potentially, in higher doses, hallucinations .
Pharmacokinetics
It is known to be metabolized in the liver and excreted renally . The compound’s bioavailability is currently unknown .
Result of Action
The increased activation of serotonin receptors due to the action of this compound leads to a range of effects. These include feelings of euphoria and stimulation, similar to the effects of amphetamines . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .
Advantages and Limitations for Lab Experiments
The use of 1-Benzyl-4-(5-bromo-2-pyridinyl)piperazine in laboratory experiments has a number of advantages and limitations. On the one hand, this compound is relatively easy to synthesize, and has a wide range of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Additionally, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, and to act as an allosteric modulator of a variety of enzymes and receptors. On the other hand, the exact mechanism of action of this compound is not yet fully understood, and it has been found to have a range of potentially toxic side effects.
Future Directions
Given the potential of 1-Benzyl-4-(5-bromo-2-pyridinyl)piperazine in the fields of medicinal chemistry, biochemistry, and pharmacology, there are a number of potential future directions for research. These include further investigation into the exact mechanism of action of this compound, as well as the development of more effective and less toxic therapeutic agents based on this compound. Additionally, further research could focus on the development of more effective inhibitors of the enzyme acetylcholinesterase, as well as the development of more effective allosteric modulators of a variety of enzymes and receptors. Finally, further research could focus on the development of more effective inhibitors of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
Benzylic compounds are known to undergo reactions at the benzylic position, which could potentially influence its interactions with biomolecules .
Temporal Effects in Laboratory Settings
The compound is stable under normal temperatures and pressures .
properties
IUPAC Name |
1-benzyl-4-(5-bromopyridin-2-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3/c17-15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXZROURKJEYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



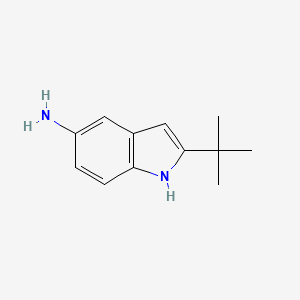
![tert-Butyl 3-[(Methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B3021702.png)
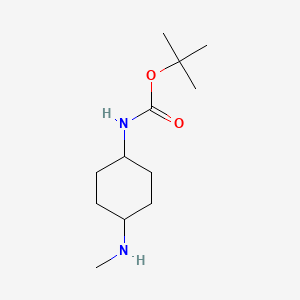




![2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B3021712.png)
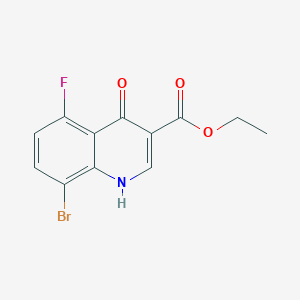
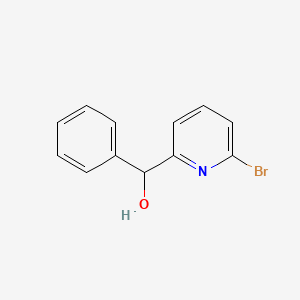
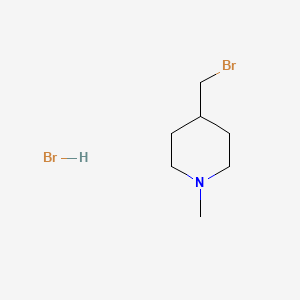

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B3021721.png)
